molecular formula C13H7BrO3 B15062996 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 918300-47-7

5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one

Cat. No.: B15062996
CAS No.: 918300-47-7
M. Wt: 291.10 g/mol
InChI Key: ITHDNMCWRIWUPU-UHFFFAOYSA-N
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Description

5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 10th position on the benzo[g]chromen-2-one skeleton.

Preparation Methods

The synthesis of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the bromination of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

    Oxidation Reactions: The hydroxyl group at the 10th position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases and conditions.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway. The compound may also inhibit the activity of certain enzymes or receptors involved in disease progression.

Comparison with Similar Compounds

5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be compared with other similar compounds such as:

    10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Lacks the bromine atom at the 5th position, which may result in different biological activities and reactivity.

    5-CHLORO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activities.

    5-METHOXY-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Contains a methoxy group at the 5th position, which may alter its reactivity and biological effects.

Properties

CAS No.

918300-47-7

Molecular Formula

C13H7BrO3

Molecular Weight

291.10 g/mol

IUPAC Name

5-bromo-10-hydroxybenzo[g]chromen-2-one

InChI

InChI=1S/C13H7BrO3/c14-11-7-3-1-2-4-8(7)12(16)13-9(11)5-6-10(15)17-13/h1-6,16H

InChI Key

ITHDNMCWRIWUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C2Br)C=CC(=O)O3)O

Origin of Product

United States

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